4-(ACETYLAMINO)-2,2,6,6-TETRAMETHYLPIPERIDINO ACETATE
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Overview
Description
4-(ACETYLAMINO)-2,2,6,6-TETRAMETHYLPIPERIDINO ACETATE is a chemical compound known for its unique structural properties and diverse applications. It is often used in organic synthesis and has shown potential in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ACETYLAMINO)-2,2,6,6-TETRAMETHYLPIPERIDINO ACETATE typically involves the reaction of 4-aminophenol with acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields 4-acetamidophenyl acetate . The process can be carried out in various solvents, including dichloromethane, to achieve high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(ACETYLAMINO)-2,2,6,6-TETRAMETHYLPIPERIDINO ACETATE undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxoammonium salts and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives, which have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
4-(ACETYLAMINO)-2,2,6,6-TETRAMETHYLPIPERIDINO ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(ACETYLAMINO)-2,2,6,6-TETRAMETHYLPIPERIDINO ACETATE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cyclooxygenase (COX) pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl acetate: A closely related compound with similar structural properties.
p-Acetoxyacetanilide: Another similar compound used in various chemical applications.
Uniqueness
4-(ACETYLAMINO)-2,2,6,6-TETRAMETHYLPIPERIDINO ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(16)14-11-7-12(3,4)15(18-10(2)17)13(5,6)8-11/h11H,7-8H2,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSKKWIKFGRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(N(C(C1)(C)C)OC(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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